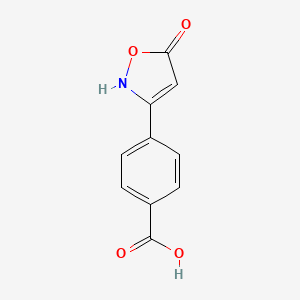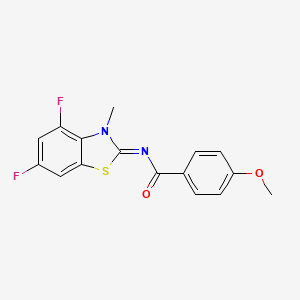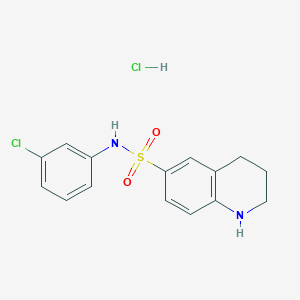
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride, commonly known as CTQS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, such as medicine, pharmacology, and biochemistry. CTQS is a sulfonamide derivative that contains a tetrahydroquinoline ring structure and a chlorophenyl group.
科学的研究の応用
Serotonin Receptor Modulation: CPP interacts with serotonin receptors, particularly the 5-HT1A receptor. It has been used in pharmacological studies to investigate receptor binding and functional effects . Its role in modulating serotonin signaling pathways warrants further investigation.
Designer Piperazines
CPP has been implicated in the synthesis of designer piperazine compounds. Researchers have used CPP to determine the presence of these substances in urine specimens using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) . Understanding the metabolism and detection of designer piperazines is crucial for forensic and toxicological purposes.
Biological Effects
CPP induces hypophagia (reduced food intake) in both food-deprived and freely feeding rats . Investigating its effects on appetite regulation and feeding behavior may provide insights into potential therapeutic applications.
Antimicrobial Research
Recent studies have explored the in vitro efficacy of newly synthesized compounds, including fluoroquinolones (such as norfloxacin and lomefloxacin), against the protozoan parasite Philasterides dicentrarchi . CPP’s role in these investigations highlights its potential as an antimicrobial agent.
特性
IUPAC Name |
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S.ClH/c16-12-4-1-5-13(10-12)18-21(19,20)14-6-7-15-11(9-14)3-2-8-17-15;/h1,4-7,9-10,17-18H,2-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAITHMYSJPVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

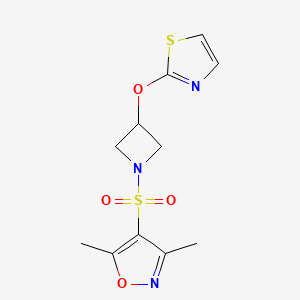
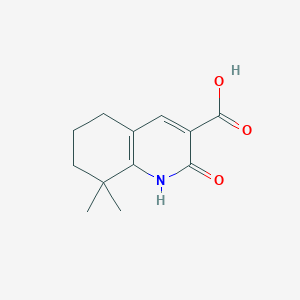
![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)
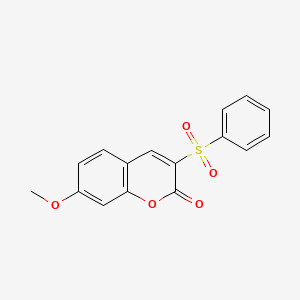

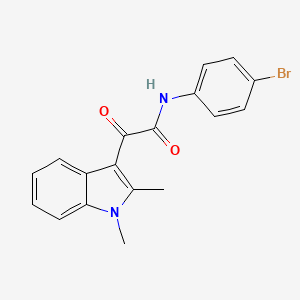
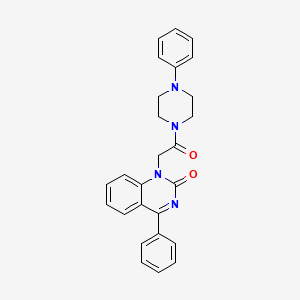
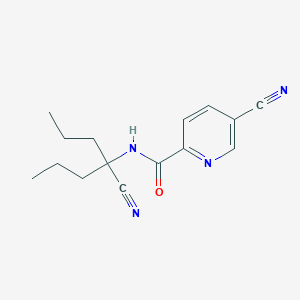
![2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2673727.png)
![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2673728.png)

![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)
